molecular formula C9H10N2O4 B159706 Methyl 2-amino-6-methyl-4-nitrobenzoate CAS No. 138006-86-7

Methyl 2-amino-6-methyl-4-nitrobenzoate

Cat. No. B159706
M. Wt: 210.19 g/mol
InChI Key: QPHGXENLMRHOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-6-methyl-4-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Methyl 2-amino-4-nitro-m-toluate or Methyl 2-amino-6-methyl-4-nitrobenzoate. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 246.23 g/mol.

Mechanism Of Action

The mechanism of action of Methyl 2-amino-6-methyl-4-nitrobenzoate is not well understood. However, it is believed to exert its antibacterial and antifungal properties by disrupting the cell membrane of microorganisms. It is also believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

Biochemical And Physiological Effects

Methyl 2-amino-6-methyl-4-nitrobenzoate has been shown to have low toxicity in animal studies. However, it may cause irritation to the skin, eyes, and respiratory tract upon exposure. In vitro studies have shown that Methyl 2-amino-6-methyl-4-nitrobenzoate can induce the production of reactive oxygen species, which can lead to oxidative stress and cellular damage.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 2-amino-6-methyl-4-nitrobenzoate in lab experiments is its relatively low cost and easy availability. However, its low solubility in water and high toxicity at high concentrations may limit its use in certain experiments.

Future Directions

There are several future directions for the research on Methyl 2-amino-6-methyl-4-nitrobenzoate. One direction is to investigate its potential as a fluorescent probe for the detection of metal ions in biological and environmental samples. Another direction is to study its potential as a starting material for the synthesis of novel compounds with pharmaceutical applications. Additionally, further research is needed to understand the mechanism of action and potential side effects of Methyl 2-amino-6-methyl-4-nitrobenzoate.

Synthesis Methods

Methyl 2-amino-6-methyl-4-nitrobenzoate can be synthesized through a multi-step reaction process. The first step involves the nitration of toluene with nitric acid to produce 2-nitrotoluene. The second step involves the reduction of 2-nitrotoluene to 2-amino-6-methyltoluene using hydrogen gas and a catalyst. The final step involves the esterification of 2-amino-6-methyltoluene with methyl nitrite to produce Methyl 2-amino-6-methyl-4-nitrobenzoate.

Scientific Research Applications

Methyl 2-amino-6-methyl-4-nitrobenzoate has potential applications in various fields of scientific research. It has been studied for its antibacterial, antifungal, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Additionally, Methyl 2-amino-6-methyl-4-nitrobenzoate has been used as a starting material for the synthesis of other compounds with potential pharmaceutical applications.

properties

CAS RN

138006-86-7

Product Name

Methyl 2-amino-6-methyl-4-nitrobenzoate

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

methyl 2-amino-6-methyl-4-nitrobenzoate

InChI

InChI=1S/C9H10N2O4/c1-5-3-6(11(13)14)4-7(10)8(5)9(12)15-2/h3-4H,10H2,1-2H3

InChI Key

QPHGXENLMRHOOZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C(=O)OC)N)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)N)[N+](=O)[O-]

synonyms

Benzoic acid, 2-amino-6-methyl-4-nitro-, methyl ester (9CI)

Origin of Product

United States

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